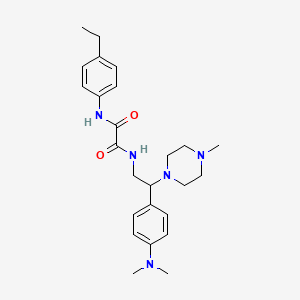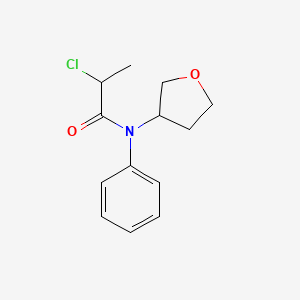![molecular formula C12H14F3N3O B2987597 1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide CAS No. 2415461-76-4](/img/structure/B2987597.png)
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the reaction of appropriate precursors with trifluoromethylating agents.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through nucleophilic substitution reactions, where the pyridine derivative reacts with piperidine under suitable conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl and piperidine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving trifluoromethylated compounds.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The piperidine ring and carboxamide group also contribute to the compound’s overall pharmacological profile by influencing its solubility, stability, and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
- 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
Uniqueness
1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperidine and carboxamide groups contribute to its overall pharmacokinetic profile. This combination of features makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-7-9(1-4-17-10)18-5-2-8(3-6-18)11(16)19/h1,4,7-8H,2-3,5-6H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWNQIQMKNWLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)




![1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea](/img/structure/B2987536.png)

